molecular formula C9H13ClN2O B2718708 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol CAS No. 1495116-40-9

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol

Cat. No.: B2718708
CAS No.: 1495116-40-9
M. Wt: 200.67
InChI Key: SWSFTFJRTGFEDE-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as aminomethyl alcohols. These compounds are characterized by the presence of an amino group attached to a carbon atom that is also bonded to a hydroxyl group. The presence of the pyridine ring, substituted with a chlorine atom, adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with 3-chloro-4-pyridinecarboxaldehyde.

    Aminomethylation: The aldehyde group can be converted to an aminomethyl group through reductive amination using formaldehyde and a suitable amine.

    Reduction: The resulting intermediate can be reduced to form the final aminomethyl alcohol.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the aminomethyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyridine derivatives.

    Substitution Products: Various substituted pyridines.

Scientific Research Applications

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of the aminomethyl and hydroxyl groups could allow for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-3-(4-chloro-pyridin-3-yl)-propan-1-ol: Similar structure but with different substitution on the pyridine ring.

    2-Aminomethyl-3-(3-bromo-pyridin-4-yl)-propan-1-ol: Bromine instead of chlorine.

    2-Aminomethyl-3-(3-chloro-pyridin-2-yl)-propan-1-ol: Different position of the chlorine atom.

Uniqueness

The specific substitution pattern and functional groups of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol give it unique chemical properties, such as reactivity and potential biological activity, distinguishing it from similar compounds.

Biological Activity

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol, also known by its dihydrochloride form (CAS Number: 1803591-49-2), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 273.59 g/mol
  • IUPAC Name : 3-amino-2-((3-chloropyridin-4-yl)methyl)propan-1-ol dihydrochloride

The compound exists as a dihydrochloride salt, which influences its solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known pharmacophores suggests potential activity as a modulator of neurotransmitter receptors.

Potential Targets:

  • Adenosine Receptors : Similar compounds have been studied for their role as allosteric enhancers of adenosine receptors, which are crucial for various CNS functions .
  • Serotonin Receptors : Some studies suggest involvement in serotonin modulation, potentially impacting mood and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinity to specific receptors. For instance, compounds with similar structures have shown to act as positive allosteric modulators of the AMPA receptor, which is involved in fast synaptic transmission in the CNS .

Case Studies

  • Neuropharmacological Effects : A study on structurally related compounds revealed that they could enhance cognitive functions without the excitotoxic effects typical of direct agonists. This suggests that this compound might enhance synaptic plasticity and memory formation .
  • Metabolic Stability : Research has indicated that the metabolic pathways for similar compounds involve cytochrome P450 enzymes, leading to stable metabolites that retain pharmacological activity. This characteristic could enhance the therapeutic profile of this compound by improving its pharmacokinetic properties .

Data Tables

The following table summarizes key findings related to the biological activity and properties of this compound:

Property/ActivityDescription
CAS Number 1803591-49-2
Molecular Weight 273.59 g/mol
Biological Targets Adenosine receptors, Serotonin receptors
Potential Effects Cognitive enhancement, Mood regulation
Metabolic Pathways Cytochrome P450 metabolism
Stability Enhanced stability through metabolic products

Properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-9-5-12-2-1-8(9)3-7(4-11)6-13/h1-2,5,7,13H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFTFJRTGFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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